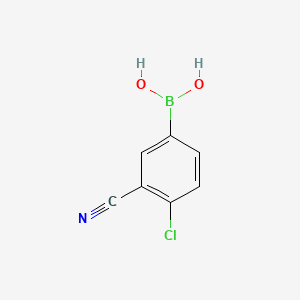
4-氯-3-氰基苯基硼酸
描述
4-Chloro-3-cyanophenylboronic acid is a chemical compound with the molecular formula C7H5BClNO2 . It is also known by other names such as 4-Chloro-3-cyanobenzeneboronic acid and (4-Chloro-3-cyanophenyl)boronic acid .
Chemical Reactions Analysis
While specific reactions involving 4-Chloro-3-cyanophenylboronic acid are not available, boronic acids are generally known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-3-cyanophenylboronic acid is 181.38 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 64.2 Ų . The compound has a complexity of 203 .科学研究应用
铃木-宫浦偶联反应
4-氯-3-氰基苯基硼酸用作铃木-宫浦偶联反应中的试剂 . 这是一种钯催化的交叉偶联反应,广泛用于有机化学中形成碳-碳键 .
哌啶类MCH R1拮抗剂的合成
该化合物作为哌啶类MCH R1拮抗剂合成中的中间体 . 这些拮抗剂被用于各种生物学研究和药物开发过程 .
4-芳基-1,8-萘啶-2(1H)-酮的制备
4-氯-3-氰基苯基硼酸被用作铃木偶联反应中的底物,以制备4-芳基-1,8-萘啶-2(1H)-酮 . 这些化合物在药物化学中具有潜在的应用 .
联芳基类苯丙氨酸氨基酸类似物的合成
该化合物用作联芳基类苯丙氨酸氨基酸类似物合成中的中间体 . 这些类似物用作海人藻酸受体的配体,海人藻酸受体是一种离子型谷氨酸受体,参与神经系统中谷氨酸的神经传递 .
生命科学研究用的生物材料或有机化合物
4-氯-3-氰基苯基硼酸用作生化试剂,可作为生命科学相关研究的生物材料或有机化合物 .
氨基烷氧基联苯腈的合成
安全和危害
4-Chloro-3-cyanophenylboronic acid is considered hazardous. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
4-Chloro-3-cyanophenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the palladium (II) complex used in the SM coupling .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4-Chloro-3-cyanophenylboronic acid acts as a nucleophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In the transmetalation step, the boronic acid group of the compound is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 4-Chloro-3-cyanophenylboronic acid . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
Safety data sheets indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . These factors could potentially impact its bioavailability.
Result of Action
The primary result of the action of 4-Chloro-3-cyanophenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of research and development in organic chemistry .
Action Environment
The action of 4-Chloro-3-cyanophenylboronic acid is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The stability of the compound also plays a crucial role in its efficacy . Safety data sheets recommend avoiding dust formation and ensuring proper handling to prevent harmful effects .
生化分析
Biochemical Properties
4-Chloro-3-cyanophenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are enzyme complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The boronic acid moiety in 4-Chloro-3-cyanophenylboronic acid interacts with the active site of the proteasome, forming a reversible covalent bond with the catalytic threonine residue. This interaction inhibits the proteasome’s activity, leading to an accumulation of proteins within the cell .
Cellular Effects
The effects of 4-Chloro-3-cyanophenylboronic acid on various cell types and cellular processes are profound. By inhibiting proteasome activity, this compound can induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the accumulation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins. Additionally, 4-Chloro-3-cyanophenylboronic acid can disrupt cell signaling pathways, particularly those involved in cell cycle regulation and stress responses .
Molecular Mechanism
At the molecular level, 4-Chloro-3-cyanophenylboronic acid exerts its effects primarily through the inhibition of proteasome activity. The boronic acid group forms a reversible covalent bond with the hydroxyl group of the catalytic threonine residue in the proteasome’s active site. This interaction blocks the proteasome’s ability to degrade ubiquitinated proteins, leading to an accumulation of these proteins within the cell. This accumulation triggers a cascade of cellular events, including the activation of stress response pathways and the induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3-cyanophenylboronic acid can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term exposure to 4-Chloro-3-cyanophenylboronic acid can lead to sustained inhibition of proteasome activity, resulting in prolonged cellular stress and apoptosis .
Dosage Effects in Animal Models
The effects of 4-Chloro-3-cyanophenylboronic acid in animal models are dose-dependent. At low doses, the compound can effectively inhibit proteasome activity without causing significant toxicity. At higher doses, 4-Chloro-3-cyanophenylboronic acid can induce severe toxicity, including damage to vital organs such as the liver and kidneys. These toxic effects are likely due to the compound’s ability to disrupt normal protein homeostasis and induce cellular stress .
Metabolic Pathways
4-Chloro-3-cyanophenylboronic acid is involved in several metabolic pathways, primarily those related to protein degradation and stress response. The compound interacts with enzymes such as the proteasome, leading to the inhibition of protein degradation. This interaction can affect metabolic flux and metabolite levels within the cell, leading to an accumulation of ubiquitinated proteins and the activation of stress response pathways .
Transport and Distribution
Within cells and tissues, 4-Chloro-3-cyanophenylboronic acid is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its uptake and distribution within the cell. Once inside the cell, 4-Chloro-3-cyanophenylboronic acid can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on proteasome activity .
Subcellular Localization
The subcellular localization of 4-Chloro-3-cyanophenylboronic acid is primarily in the cytoplasm and nucleus. The compound can be directed to these compartments through specific targeting signals or post-translational modifications. Within these compartments, 4-Chloro-3-cyanophenylboronic acid can interact with the proteasome and other biomolecules, leading to the inhibition of protein degradation and the induction of cellular stress responses .
属性
IUPAC Name |
(4-chloro-3-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPLADNLEYNYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657431 | |
| Record name | (4-Chloro-3-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-95-5 | |
| Record name | (4-Chloro-3-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Chloro-3-cyanophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


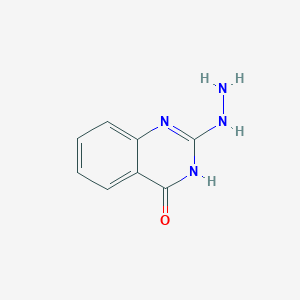

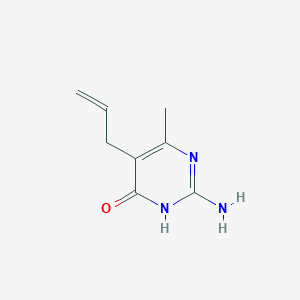

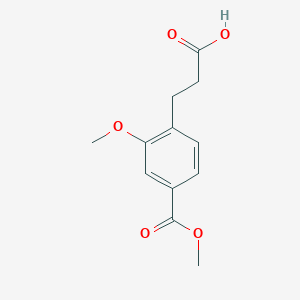
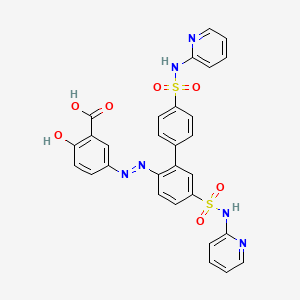

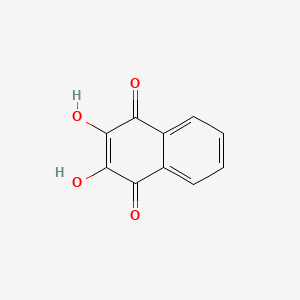

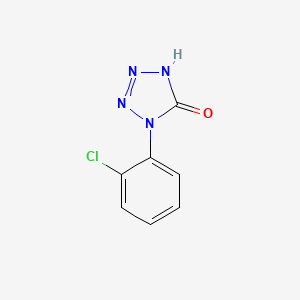
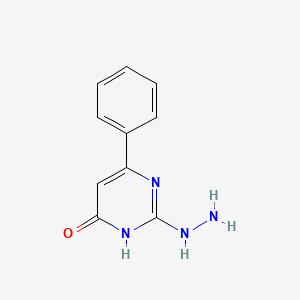
![[2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1450799.png)
![benzo[g]quinazolin-4(3H)-one](/img/structure/B1450800.png)
![2-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B1450803.png)
